![molecular formula C21H16FN3O4 B2440604 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326909-11-8](/img/structure/B2440604.png)
2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C21H16FN3O4 and its molecular weight is 393.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H22FN5O5
- IUPAC Name : this compound
Antitumor Activity
Recent studies indicate that pyrazolo compounds exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects on tumor growth. For instance:
- Mechanism : The compound inhibits key signaling pathways involved in cell proliferation and survival, particularly targeting the BRAF(V600E) mutation and EGFR signaling pathways .
- Case Study : In vitro tests showed that derivatives similar to this compound significantly reduced cell viability in breast cancer lines (MCF-7 and MDA-MB-231) when used alone and in combination with doxorubicin, suggesting a synergistic effect .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound has been shown to reduce inflammation markers in various experimental models:
- Study Findings : In a controlled study, the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- Activity Spectrum : It exhibits activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 31.25 to 62.5 µg/mL for various strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can enhance its efficacy:
Structural Feature | Modification | Effect on Activity |
---|---|---|
Benzodioxole Ring | Substitution at position 6 | Increased antitumor activity |
Fluorine Atom | Positioning on the aromatic ring | Enhanced binding affinity to target proteins |
Methoxy Group | Presence on phenyl ring | Improved pharmacokinetic properties |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it achieves effective plasma concentrations within therapeutic ranges when administered orally.
Applications De Recherche Scientifique
Antimicrobial Properties
Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of cellular processes or interference with enzyme functions critical for microbial survival .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo derivatives. The compound under discussion may share similar properties, as pyrazoles are known to induce apoptosis in cancer cells through various pathways. In vitro studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against specific cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could also exhibit similar effects. Compounds with benzodioxole structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that often include the formation of the pyrazolo framework through cyclization processes. Variations in the synthesis route can lead to different derivatives with enhanced or altered biological activities. Researchers are continually exploring these derivatives to optimize therapeutic efficacy while minimizing side effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly increased antibacterial activity, making these compounds promising candidates for further development as antimicrobial agents.
Case Study 2: Anticancer Evaluation
In another study, a derivative of pyrazolo[1,5-a]pyrazin was tested against various cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring enhanced apoptosis in breast cancer cells, highlighting the potential for developing targeted cancer therapies based on this scaffold.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-27-18-4-2-13(8-15(18)22)11-24-6-7-25-17(21(24)26)10-16(23-25)14-3-5-19-20(9-14)29-12-28-19/h2-9,16-17,23H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJBDRPALUUQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN3C(C2=O)CC(N3)C4=CC5=C(C=C4)OCO5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.